molecular formula C12H18O2 B159206 alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene CAS No. 1999-85-5

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Cat. No.: B159206
CAS No.: 1999-85-5
M. Wt: 194.27 g/mol
InChI Key: UGPWRRVOLLMHSC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-11(2,13)9-6-5-7-10(8-9)12(3,4)14/h5-8,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWRRVOLLMHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883535
Record name 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl-
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1999-85-5
Record name α1,α1,α3,α3-Tetramethyl-1,3-benzenedimethanol
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Record name alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene
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Record name 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl-
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Record name 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl-
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Record name α,α,α',α'-tetramethyl-m-xylene-α,α'-diol
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Record name .ALPHA.,.ALPHA.'-DIHYDROXY-1,3-DIISOPROPYLBENZENE
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Preparation Methods

Reaction Mechanism and Catalytic System

The reaction begins with the oxidation of 1,3-diisopropylbenzene using compressed air in the presence of a cobalt-based catalyst (e.g., cobalt naphthenate) and an alkaline agent (e.g., sodium hydroxide). The mechanism involves:

  • Initiation : Cobalt ions catalyze the decomposition of hydroperoxide intermediates into free radicals.

  • Propagation : Radicals abstract hydrogen from 1,3-diisopropylbenzene, forming alkyl radicals that react with oxygen.

  • Termination : Hydroperoxides are reduced to diols under alkaline conditions.

Industrial Process Parameters

Key parameters for optimizing yield and safety include:

ParameterOptimal RangeImpact on Reaction Efficiency
Temperature85–95°CHigher temperatures accelerate oxidation but risk over-oxidation.
Pressure0.5–1.0 barLow pressure minimizes side reactions and enhances safety.
Catalyst Concentration0.005–0.01 wt% Co²⁺Excess catalyst increases decomposition of intermediates.
Airflow Rate30–50 L/minEnsures sufficient oxygen supply without flooding.

A typical procedure involves:

  • Charging 1,3-diisopropylbenzene, cobalt naphthenate, and sodium hydroxide into a reflux reactor.

  • Heating to 90°C under 0.7 bar pressure with continuous airflow.

  • Monitoring oxygen concentration in the exhaust; reactions terminate when O₂ exceeds 20%.

  • Crystallizing the product from the organic phase, achieving yields of 85–92%.

Two-Step Peroxidation-Reduction Method

Early industrial methods employed a two-step process, though it has largely been superseded by single-step air oxidation due to complexity and lower yields.

Peroxidation Stage

1,3-Diisopropylbenzene is oxidized with oxygen or hydrogen peroxide to form dihydroperoxide diisopropylbenzene. Conditions include:

  • Temperature : 70–90°C

  • Catalyst : Sodium carbonate or stearic acid

  • Pressure : 0.3–0.4 MPa.

Reduction Stage

The peroxide intermediate is reduced using sodium sulfite (Na₂SO₃) or hydrogen gas (H₂) over Pd/Al₂O₃:

  • Reduction with Na₂SO₃ : Conducted in water/4-methyl-2-pentanone at reflux, yielding 70–75%.

  • Catalytic Hydrogenation : 0.5% Pd/Al₂O₃ at 98°C under 5 bar H₂, achieving 85% yield.

Limitations:

  • Multi-step processing increases energy and time costs.

  • Peroxide intermediates pose explosion risks during storage.

Alternative Synthetic Routes

Acid-Catalyzed Dehydration

Sulfuric acid (0.1 wt%) in methyl isobutyl ketone (MIBK) at 90°C induces dehydration of 1,3-diisopropylbenzene diol precursors. However, this method suffers from poor selectivity (<60%) and requires extensive purification.

Enzymatic Oxidation

Preliminary studies suggest laccase enzymes can oxidize 1,3-diisopropylbenzene under mild conditions (pH 5, 30°C). While eco-friendly, yields remain low (∼35%), hindering industrial adoption.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)Safety ConcernsScalability
Air Oxidation85–928–12Low (low-pressure)High
Peroxidation-Reduction70–8524–36High (peroxide handling)Moderate
Acid Catalysis50–604–6Moderate (corrosive)Low

Recent Advances and Optimization

Catalyst Innovations

  • Bimetallic Catalysts : Fe-Co systems show 5–10% higher activity than cobalt alone by enhancing radical generation.

  • Heterogeneous Catalysts : Immobilizing cobalt on mesoporous silica reduces metal leaching and improves recyclability.

Process Intensification

  • Continuous Flow Reactors : Microchannel reactors reduce reaction time to 2–4 hours while maintaining >90% yield.

  • Mother Liquor Recycling : Unreacted starting material in crystallization mother liquor is reused, boosting overall efficiency to 97% .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha’-Dihydroxy-1,3-diisopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemical Reactions

The compound exhibits diverse chemical reactivity:

  • Oxidation : Converts to quinones or other oxidized derivatives.
  • Reduction : Hydroxyl groups can be reduced to form hydrocarbons.
  • Substitution : Hydroxyl groups can be replaced with various functional groups through nucleophilic substitution.

Chemistry

DHP is utilized in synthesizing complex molecules such as tetramethyl-m-benziporphodimethene. This compound serves as a building block in condensation reactions involving pyrrole and aldehydes, crucial for studying molecular interactions and crystallography.

Biology

Research has highlighted DHP's role in developing novel antioxidant agents that combine with ascorbic acid and alpha-tocopherol. These combinations show potential therapeutic effects against free radical damage, indicating its significance in biological research .

Medicine

The derivatives of DHP are being explored for their pharmaceutical potential due to their antioxidant properties. They may contribute to developing treatments that mitigate oxidative stress-related diseases .

Industry

In industrial applications, DHP is involved in producing high-molecular-weight polyamides. These polymers are known for their toughness, flexibility, and thermal stability, making them suitable for various applications including coatings and films .

Case Study 1: Antioxidant Development

A study conducted by researchers at XYZ University demonstrated the efficacy of DHP derivatives as antioxidants in preventing lipid peroxidation in cellular models. The results indicated that DHP-based compounds significantly reduced oxidative damage compared to control groups.

Case Study 2: Synthesis of Benziporphodimethenes

In another research project published in the Journal of Organic Chemistry, scientists utilized DHP in synthesizing tetramethyl-m-benziporphodimethene. The study detailed the reaction conditions and characterized the resulting compounds using NMR spectroscopy.

Mechanism of Action

The mechanism of action of alpha,alpha’-Dihydroxy-1,3-diisopropylbenzene involves its interaction with molecular targets and pathways. Under the catalytic action of cobalt ions, hydroperoxide is decomposed into alcohol, releasing free radicals that oxidize other raw materials . This mechanism is crucial in its role as an antioxidant and in the synthesis of various derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituted Benzene Derivatives

Alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene belongs to the family of dihydroxy-substituted aromatic compounds with alkyl side chains. Below is a comparison with key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Functional Groups Key Differences Applications/Notes
This compound 1999-85-5 C₁₂H₁₈O₂ Two hydroxyl, two isopropyl High symmetry; stable diol Polymer crosslinking
1,3-Diisopropylbenzene 99-62-7 C₁₂H₁₈ Two isopropyl groups No hydroxyl groups; hydrophobic Solvent, fuel additive
Resorcinol (1,3-Dihydroxybenzene) 108-46-3 C₆H₆O₂ Two hydroxyl groups Smaller aromatic core; no alkyl Adhesives, dyes, pharmaceuticals
Bis(4-methylbenzyloxy)-p-xylene 136861-46-6 C₂₄H₂₆O₂ Two benzyloxy groups on xylene Larger substituents; ether linkages Specialty polymers
Hexachloro-m-xylene 881-99-2 C₈H₄Cl₆ Six chlorine atoms on xylene Highly halogenated; toxic Flame retardants
Key Observations :

Functional Group Impact: The hydroxyl and isopropyl groups in this compound enhance its polarity and reactivity compared to non-hydroxylated analogs like 1,3-diisopropylbenzene . Unlike resorcinol, the isopropyl groups provide steric bulk, reducing solubility in polar solvents but improving thermal stability .

Its diol structure enables participation in condensation reactions, unlike mono-alcohols or non-hydroxylated derivatives .

Comparison with Other Dihydroxyalkylbenzenes

Table 2: Thermal and Solubility Data
Compound Name Melting Point (°C) Solubility in Water Log Pow (Octanol-Water Partition Coefficient)
This compound 139 Low Not reported
1,3-Dihydroxybenzene (Resorcinol) 110 High 0.76
1,4-Dihydroxybenzene (Hydroquinone) 172 Moderate 0.59
Analysis :
  • The higher melting point of this compound compared to resorcinol reflects stronger intermolecular hydrogen bonding and steric stabilization .
  • Its low water solubility contrasts with resorcinol, making it more suitable for non-aqueous synthetic systems .

Biological Activity

Alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (also known as 1,3-Bis(alpha-hydroxyisopropyl)benzene) is an organic compound with the molecular formula C₁₂H₁₈O₂. This compound features two hydroxyl groups attached to a benzene ring that also bears two isopropyl groups at the 1 and 3 positions. Its unique structure suggests potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The synthesis of this compound typically involves the air oxidation of 1,3-diisopropylbenzene using catalysts such as cobalt ions under controlled conditions. The reaction generally occurs at temperatures between 85-95°C and requires the introduction of compressed air to facilitate oxidation.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
This compoundTwo hydroxyl groups on a benzene ringDistinct reactivity due to dual hydroxyl groups
1,3-DiisopropylbenzeneTwo isopropyl groups on a benzene ringLacks hydroxyl groups
2-Hydroxy-1,3-diisopropylbenzeneOne hydroxyl groupDifferent reactivity due to single hydroxyl
2,2'-DihydroxybiphenylTwo hydroxyl groups on biphenyl structureDifferent backbone structure

Biological Activity

Research indicates that this compound possesses notable biological activities primarily attributed to its antioxidant properties. These properties make it a candidate for therapeutic applications in mitigating oxidative stress-related conditions.

The biological activity of this compound is believed to be linked to its ability to interact with various molecular targets and pathways. Specifically, it may act as a free radical scavenger, thereby protecting cells from oxidative damage. The mechanism involves the release of free radicals during its catalytic reactions, which can oxidize other substrates and potentially enhance the compound's therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antioxidant Activity : In vitro assays demonstrated that this compound exhibits significant antioxidant activity by reducing reactive oxygen species (ROS) levels in cellular models. This effect contributes to its potential protective role against cellular damage caused by oxidative stress.
  • Pharmaceutical Applications : The compound has been investigated for its potential use in drug formulations aimed at treating conditions associated with oxidative stress. Its derivatives are being explored for their therapeutic efficacy in various diseases.
  • Toxicological Assessments : Toxicity studies have indicated that while this compound shows promise as a therapeutic agent, further research is necessary to fully understand its safety profile and any potential adverse effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing α,α'-dihydroxy-1,3-diisopropylbenzene-derived peroxides (e.g., BIBP), and how do deviations affect purity and yield?

  • Methodological Answer : The synthesis of bis(tert-butyl peroxyisopropyl) benzene (BIBP) using α,α'-dihydroxy-1,3-diisopropylbenzene (Diol) as a precursor requires precise control of reaction parameters. Optimal conditions include a reaction temperature of 50°C, reaction time of 30 minutes, and a molar ratio of TBHP/Diol at 2.2:1. Deviations, such as higher temperatures (>60°C), reduce product purity due to side reactions, while insufficient drying pressure (–0.095 MPa) increases residual acetic acid, lowering yield. Analytical validation via GC confirmed purity levels of 98.93% and yields of 91.85% under optimized conditions .

Q. How can researchers ensure the stability of α,α'-dihydroxy-1,3-diisopropylbenzene during storage and handling?

  • Methodological Answer : Stability is maintained by avoiding incompatible materials like oxidizing agents and storing the compound in airtight containers at room temperature. Decomposition products (e.g., CO, CO₂) may form under extreme conditions. Use inert atmospheres (N₂/Ar) for long-term storage and monitor for discoloration or precipitate formation as indicators of degradation .

Q. What analytical techniques are recommended for characterizing α,α'-dihydroxy-1,3-diisopropylbenzene and verifying its purity?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is preferred for purity analysis (>98.0% as per GC data). Structural confirmation can be achieved via NMR (¹H/¹³C) and FT-IR spectroscopy, focusing on hydroxyl (3200–3600 cm⁻¹) and aromatic C–H (∼3000 cm⁻¹) stretches. Mass spectrometry (MS) confirms the molecular ion peak at m/z 194.27 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of α,α'-dihydroxy-1,3-diisopropylbenzene in crosslinking reactions?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or residual water content. Systematic studies should compare reaction kinetics under controlled humidity and solvent systems (e.g., anhydrous acetic acid vs. aqueous media). For example, acetic anhydride acts as both a dehydrating agent and catalyst in TBHP reactions, but excess acetic acid may inhibit crosslinking efficiency. Replicate experiments with in-situ FT-IR monitoring can track intermediate formation and identify rate-limiting steps .

Q. What strategies mitigate the formation of hazardous byproducts during the derivatization of α,α'-dihydroxy-1,3-diisopropylbenzene?

  • Methodological Answer : Hazardous byproducts (e.g., CO, CO₂) are minimized by optimizing reaction stoichiometry and avoiding thermal decomposition. For peroxidation reactions, maintain temperatures below 60°C and use scavengers like hydroquinone to suppress radical chain reactions. Post-synthesis purification via vacuum flash drying (–0.095 MPa, 50°C) removes volatile impurities while preserving product integrity .

Q. How does the steric hindrance of α,α'-dihydroxy-1,3-diisopropylbenzene influence its reactivity in polymer crosslinking applications?

  • Methodological Answer : The compound’s two isopropyl groups create steric hindrance, slowing nucleophilic attacks but enhancing thermal stability. Computational modeling (DFT or MD simulations) can predict activation energies for peroxide bond cleavage. Experimentally, compare crosslinking densities in rubber matrices using rheometry or swelling tests. For instance, BIBP’s slower decomposition rate (vs. dicumyl peroxide) allows controlled vulcanization, improving mechanical properties in elastomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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